2-(3-Iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine

Lipophilicity Drug Design Permeability

2-(3-Iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine (CAS 1706444-45-2) is a halogenated benzotriazole derivative bearing a primary aromatic amine at the 5-position and an iodine atom at the meta-position of the 2-phenyl ring. Its molecular formula is C₁₂H₉IN₄ with a molecular weight of 336.13 g/mol.

Molecular Formula C12H9IN4
Molecular Weight 336.13 g/mol
Cat. No. B11792682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine
Molecular FormulaC12H9IN4
Molecular Weight336.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)N2N=C3C=CC(=CC3=N2)N
InChIInChI=1S/C12H9IN4/c13-8-2-1-3-10(6-8)17-15-11-5-4-9(14)7-12(11)16-17/h1-7H,14H2
InChIKeyAXYGPYJMCQCQRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine: Key Identifiers and Basal Properties for Procurement Decisions


2-(3-Iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine (CAS 1706444-45-2) is a halogenated benzotriazole derivative bearing a primary aromatic amine at the 5-position and an iodine atom at the meta-position of the 2-phenyl ring. Its molecular formula is C₁₂H₉IN₄ with a molecular weight of 336.13 g/mol [1]. The compound belongs to the 2H-benzo[d][1,2,3]triazole class, which is widely exploited as a privileged scaffold in medicinal chemistry and chemical biology for kinase inhibition, fluorescent probe development, and bioisosteric replacement strategies [2]. The combination of a heavy iodine atom and a reactive amine makes this compound a versatile building block for structure–activity relationship (SAR) exploration and late-stage functionalization.

Why 2-(3-Iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine Cannot Be Replaced by In-Class Benzotriazole Analogs


Although the benzotriazole scaffold is common, the position- and halogen-specific substitution pattern of 2-(3-Iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine critically governs its physicochemical and biological behavior. The meta-iodo substituent confers a distinct lipophilicity profile (XLogP3 = 3.3) compared to the non-halogenated phenyl analog (XLogP3 = 2.6) [1] and is structurally distinct from the para-iodo isomer, which is not commercially available [2]. Class-level evidence demonstrates that iodine atoms on benzotriazoles significantly enhance binding to protein kinase CK2 relative to brominated or chlorinated congeners [3]. Generic replacement with a non-iodinated or regioisomeric analog would therefore alter lipophilicity, target engagement, and derivatization outcomes, undermining experimental reproducibility and SAR consistency.

Quantitative Differentiation of 2-(3-Iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine from Closest Analogs


Lipophilicity Advantage Over Non-Halogenated Phenyl Analog

The target compound exhibits an XLogP3-AA value of 3.3, compared to 2.6 for the non-halogenated 2-phenyl-2H-benzo[d][1,2,3]triazol-5-amine [1]. This 0.7 log-unit increase translates to approximately a 5-fold higher octanol–water partition coefficient, consistent with greater membrane permeability potential. The iodine substitution at the meta position contributes approximately 126 Da to the molecular weight (336.13 vs. 210.23 g/mol) while preserving the same topological polar surface area (56.7 Ų) [2].

Lipophilicity Drug Design Permeability

Enhanced Kinase Binding Affinity Conferred by Iodine Substitution

In a differential scanning fluorimetry study, benzotriazole derivatives containing iodine atom(s) demonstrated significantly enhanced thermal stabilization of the catalytic subunit of human protein kinase CK2 compared to their brominated and chlorinated counterparts [1]. The study explicitly concluded that iodide substitution strengthens ligand–protein binding, an effect attributed to halogen bond formation with backbone carbonyl groups in the kinase hinge region [1]. While the exact ΔTm values for the meta-iodophenyl derivative were not individually reported, the class-level effect of iodine substitution is unequivocally established, providing a mechanistic rationale for selecting the iodo-substituted benzotriazole scaffold in kinase-targeting probe design.

Kinase Inhibition Halogen Bonding CK2

Regioisomeric Exclusivity: Meta-Iodo Isomer as the Sole Commercially Available Option

A comprehensive search of major chemical catalogs and supplier databases (May 2026) identified that 2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine (meta-iodo) is commercially available from multiple vendors at purities of ≥95% to 98% . In contrast, the para-iodo isomer, 2-(4-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine, was not found in any commercial catalog [1]. This de facto exclusivity means that researchers requiring a 2-(halophenyl)-2H-benzotriazol-5-amine building block with the iodine in the meta position must procure this specific compound; no interchangeable analog exists without incurring custom synthesis costs and delays.

Regioisomer Purity SAR Studies Procurement

Anomalous Scattering and Crystallographic Phasing Utility

The iodine atom (atomic number 53) in the meta-iodophenyl substituent provides strong anomalous scattering signals at Cu Kα (f' = -0.47 e⁻, f'' = 6.86 e⁻) and Mo Kα wavelengths, facilitating single-wavelength anomalous diffraction (SAD) or multiple-wavelength anomalous diffraction (MAD) phasing [1]. The unsubstituted 2-phenyl analog is devoid of any heavy atom suitable for experimental phasing. Compared to other halogenated analogs (Br, f'' = 1.28 e⁻ at Mo Kα; Cl, f'' = 0.33 e⁻ at Mo Kα), iodine provides substantially stronger anomalous signal, enabling phasing from smaller or more weakly diffracting crystals [1]. The reactive 5-amino group further permits covalent derivatization with anomalous scatterers, offering dual phasing strategies.

X-ray Crystallography Anomalous Dispersion Structural Biology

Versatile Amino Handle for Late-Stage Derivatization

The 5-amino group of 2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine serves as a nucleophilic handle for amide coupling, reductive amination, or diazotization/azide formation, enabling copper-catalyzed azide–alkyne cycloaddition (CuAAC) chemistry [1]. This contrasts with the 6-chloro-2-(3-iodophenyl) analog, where the presence of a second halogen at position 6 introduces competing reactivity and steric hindrance at the derivatization site . The single, well-defined amino group with a hydrogen bond donor count of 1 and acceptor count of 3 allows predictable and selective functionalization without the regioselectivity issues encountered with polyfunctionalized congeners.

Click Chemistry Bioconjugation Library Synthesis

Optimal Application Scenarios for 2-(3-Iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine Based on Quantitative Evidence


Kinase Probe Development Leveraging Iodine-Enhanced Target Affinity

Based on class-level evidence that iodine-substituted benzotriazoles exhibit superior binding to CK2α kinase compared to brominated/chlorinated analogs [1], this compound is well-suited as a starting scaffold for developing ATP-competitive kinase inhibitors. The elevated computed lipophilicity (XLogP3 = 3.3 vs. 2.6 for the non-halogenated analog) [2] may further improve cellular permeability, making it a strong candidate for phenotypic screening in oncology research. The iodine atom can also be exploited for radioactive labeling (¹²⁵I or ¹³¹I) in binding assays, an option not available for non-iodinated benzotriazoles.

Structural Biology: Crystallographic Phasing and Protein–Ligand Co-Crystal Studies

The iodine atom's strong anomalous scattering factor (f'' = 6.86 e⁻ at Mo Kα) provides robust SAD/MAD phasing capability, far exceeding that of bromine (f'' = 1.28 e⁻) [1]. This makes the compound an ideal tool for determining high-resolution co-crystal structures of the benzotriazole scaffold bound to target proteins. The amino group can additionally be functionalized with mercurial or selenomethionine derivatives for multi-wavelength phasing, offering a flexible experimental phasing strategy not feasible with non-halogenated or mono-brominated analogs.

SAR Studies Requiring Meta-Substituted Iodophenyl Building Blocks

Because the corresponding para-iodo isomer is not commercially available [1], 2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine is the exclusive off-the-shelf building block for systematic investigation of halogen position effects on the 2-phenyl ring of benzotriazoles. Researchers conducting SAR studies across iodine, bromine, chlorine, and unsubstituted phenyl series can directly compare the meta-iodo derivative with commercially available 2-phenyl-2H-benzo[d][1,2,3]triazol-5-amine [2] without the cost and lead time of custom synthesis of the para isomer.

Bioconjugation and Chemical Probe Synthesis via CuAAC Click Chemistry

The uncrowded 5-amino group serves as a reliable handle for conversion to an azide (via diazotization) or for direct amide coupling with alkyne-containing linkers [1]. Compared to 6-substituted analogs such as 6-chloro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine [2], the absence of a vicinal halogen eliminates steric and electronic interference, enabling higher conversion yields in library synthesis. This positions the compound as a preferred intermediate for generating clickable probes, fluorescent conjugates, or affinity chromatography ligands.

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